molecular formula C25H26ClN3O2 B11946680 4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide CAS No. 332146-90-4

4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide

Cat. No.: B11946680
CAS No.: 332146-90-4
M. Wt: 435.9 g/mol
InChI Key: RUFPWOHTERZEJW-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of chlorobenzyl, diethylamino, and benzylidene groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-(4-Chlorobenzyl)oxybenzaldehyde: This intermediate is synthesized through the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The intermediate 4-(4-Chlorobenzyl)oxybenzaldehyde is then reacted with N’-(4-(diethylamino)benzylidene)benzohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)benzaldehyde
  • N’-(4-(Diethylamino)benzylidene)benzohydrazide
  • 4-(4-Chlorobenzyl)oxyphenylboronic acid

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(4-(diethylamino)benzylidene)benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-((4-Chlorobenzyl)oxy)-N'-(4-(diethylamino)benzylidene)benzohydrazide , a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a hydrazide functional group linked to a benzylidene moiety, incorporating both chlorobenzyl and diethylamino substituents which contribute to its unique chemical properties.

Chemical Structure and Synthesis

The compound can be synthesized through a condensation reaction between a hydrazine derivative and an aldehyde, specifically 4-(diethylamino)benzaldehyde reacting with 4-((4-chlorobenzyl)oxy)benzohydrazide. This reaction forms a Schiff base characterized by a carbon-nitrogen double bond (C=N). The general reaction can be represented as follows:

Hydrazine+AldehydeHydrazone\text{Hydrazine}+\text{Aldehyde}\rightarrow \text{Hydrazone}

Biological Activity

Research indicates that compounds containing hydrazone functionalities exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that similar hydrazone derivatives possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Hydrazone compounds have been evaluated for their cytotoxic effects on cancer cell lines. For instance, organotin complexes derived from similar Schiff bases demonstrated notable anticancer activity .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes, contributing to their therapeutic potential in managing diseases like diabetes and cancer .

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N'-(2-hydroxybenzylidene)-3,4-dimethylbenzohydrazideHydroxyl and dimethyl groupsAntioxidantHydroxyl group enhances reactivity
N'-(p-tolyl)-N,N-diethylhydrazinecarboxamideToluidine moietyAntimicrobialFeatures a toluidine moiety
N'-(2-hydroxy-3-methoxybenzylidene)-benzohydrazideMethoxy groupUrease inhibitionAffects solubility

This comparative analysis highlights the unique dual functional groups of the target compound, which may confer specific pharmacological properties not found in others.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessed the antibacterial properties of various hydrazones, including the target compound. Results indicated significant inhibition of bacterial growth, suggesting potential use in treating bacterial infections .
  • Cytotoxicity Testing : In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects comparable to known anticancer agents. The mechanism appears to involve apoptosis induction in cancer cells .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have shown that the compound binds effectively to specific biological targets, enhancing its potential therapeutic applications .

Properties

CAS No.

332146-90-4

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C25H26ClN3O2/c1-3-29(4-2)23-13-7-19(8-14-23)17-27-28-25(30)21-9-15-24(16-10-21)31-18-20-5-11-22(26)12-6-20/h5-17H,3-4,18H2,1-2H3,(H,28,30)/b27-17+

InChI Key

RUFPWOHTERZEJW-WPWMEQJKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.